molecular formula C9H4BrCl2NS B8558760 2-Bromo-4-(2,4-dichlorophenyl)-1,3-thiazole

2-Bromo-4-(2,4-dichlorophenyl)-1,3-thiazole

Cat. No. B8558760
M. Wt: 309.01 g/mol
InChI Key: KNHMYZDCHQCQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851473B2

Procedure details

A 25% hydrogen bromide/acetic acid (60 ml) solution was added to a solution of 2-(2,4-dichlorophenyl)-2-oxoethyl thiocyanate (5.97 g, 24.3 mmol) in acetic acid (60 ml), and the mixture was stirred at 130° C. for 2 hours. Water (120 ml) was poured to the reaction mixture, and crystals were collected by filtration and washed with water to give 6.89 g (92.0%) of the desired product as a solid.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[BrH:1].C(O)(=O)C.[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[C:14](=O)[CH2:15][S:16][C:17]#[N:18].O>C(O)(=O)C>[Br:1][C:17]1[S:16][CH:15]=[C:14]([C:8]2[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:7]=2[Cl:6])[N:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
Br.C(C)(=O)O
Name
Quantity
5.97 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CSC#N)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 130° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1SC=C(N1)C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.89 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.